2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride is a compound that belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a morpholine ring and a triazole moiety, contributing to its potential pharmacological properties. The dihydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility and stability.
The synthesis and characterization of 2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride have been documented in various scientific studies. Notably, research articles have explored its synthesis pathways and biological activities, providing insight into its potential applications in drug development and other fields .
This compound can be classified as:
The synthesis of 2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride typically involves the reaction of morpholine with an appropriate precursor containing the triazole moiety. Microwave-assisted synthesis has been employed to enhance reaction efficiency and yield. For instance, reactions can be conducted using solvents like acetonitrile or ethanol under controlled temperatures .
The synthesis process may include the following steps:
Optimized conditions for synthesis might involve:
The compound can engage in various chemical reactions typical for triazole derivatives:
Reactions involving this compound often require specific conditions such as:
The mechanism by which 2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride exerts its biological effects is hypothesized to involve interaction with specific biological targets such as enzymes or receptors. The triazole ring may facilitate binding through hydrogen bonding or coordination with metal ions present in active sites.
Research indicates that triazoles often exhibit antifungal and antibacterial properties due to their ability to inhibit key metabolic pathways in microorganisms .
Key chemical properties include:
Relevant analyses such as NMR and IR spectroscopy confirm structural integrity and purity .
2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride has several potential applications:
The molecular architecture of 2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride integrates complementary physicochemical properties critical for drug-likeness:
Table 1: Structural and Physicochemical Profile of 2-(1H-1,2,4-Triazol-3-yl)morpholine Dihydrochloride
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Formula | C₆H₁₂Cl₂N₄O | Balanced heteroatom content for solubility |
Molecular Weight | 227.09 g/mol | Compliance with Lipinski's Rule of Five |
SMILES Notation | Cl.Cl.C1COC(CN1)C1=NC=NN1 | Precise atomic connectivity representation |
Hydrogen Bond Acceptors | 5 (N₄O) | Enhanced target binding capacity |
Hydrogen Bond Donors | 2 (triazole NH, morpholine NH⁺) | Facilitates strong biomolecular interactions |
Salt Form | Dihydrochloride | Improved crystallinity and solubility |
The 1,2,4-triazole ring exists predominantly in the 1H-tautomeric form, which exhibits greater thermodynamic stability and optimal geometry for interacting with biological macromolecules [1] [3]. This tautomer provides three potential hydrogen-bonding sites: two nitrogen acceptors (N2, N4) and one donor (N1-H). Concurrently, the protonated morpholine nitrogen (pKa ~8-9) enhances water solubility under physiological conditions while serving as a cationic center for ionic interactions with aspartate or glutamate residues in enzyme binding pockets [4] [7].
Table 2: Molecular Interactions Enabled by Hybrid Components
Structural Motif | Interaction Type | Biological Targets |
---|---|---|
1,2,4-Triazole (1H-form) | Dipole-dipole, H-bond acceptance | Kinase ATP pockets, CYP450 enzymes |
Triazole N-H | Hydrogen bond donation | Protein backbone carbonyls |
Morpholine N⁺ | Ionic/electrostatic | Acidic residues in catalytic sites |
Morpholine Oxygen | H-bond acceptance | Ser/Thr/Tyr hydroxyl groups |
Aliphatic Methylene | Hydrophobic/Van der Waals | Subpocket filling in allosteric sites |
Research demonstrates that this hybrid scaffold significantly enhances target affinity across multiple therapeutic classes:
The development of 1,2,4-triazole bioisosteres represents a strategic response to limitations of earlier heterocyclic kinase inhibitors:
Table 3: Evolution of Nitrogen Heterocycle Bioisosteres in Kinase-Targeted Therapeutics
Era | Dominant Heterocycle | Limitations | Triazole Advancements |
---|---|---|---|
1980s-1990s | Imidazole | Metabolic instability, CYP inhibition | Enhanced metabolic stability; Reduced CYP affinity |
Early 2000s | Purines/Pyrimidines | Target promiscuity, toxicity | Improved selectivity profiles |
2010-Present | 1,2,4-Triazole hybrids | Addresses resistance mutations | Flexible binding to mutated kinase domains |
The transition from imidazole to 1,2,4-triazole was driven by critical pharmacodynamic advantages: triazoles maintain comparable metal-coordination capacity (essential for ATP-mimicry in kinase inhibition) while exhibiting superior metabolic stability due to resistance against oxidative degradation and reduced inhibition of human CYP450 enzymes [1] [6]. This shift enabled the development of kinase inhibitors with improved therapeutic indices.
The morpholine-triazole fusion in compounds like 2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride addresses three key challenges in kinase drug design:
Recent structural optimization has yielded derivatives like 3-[1-(2,2,2-Trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride (CAS 1803587-62-3), where trifluoroethylation of the triazole nitrogen enhances blood-brain barrier penetration for CNS-targeted kinase inhibition [9]. Docking studies of thiophene-linked triazole-morpholine hybrids demonstrate nanomolar affinity (ΔG < -9.2 kcal/mol) for CDK2 via key interactions: triazole N4-H···Glu81 salt bridge, morpholine O···Lys33 hydrogen bond, and hydrophobic packing with Phe80 [8]. These advancements underscore the scaffold's versatility in next-generation targeted therapies.
Table 4: Clinically Impactful Triazole-Containing Kinase Inhibitors
Drug (Approval Year) | Kinase Target | Structural Role of Triazole | Therapeutic Impact |
---|---|---|---|
Ribavirin (1986) | RNA-dependent polymerases | Nucleobase mimic | Broad-spectrum antiviral |
Letrozole (1997) | Aromatase (CYP19) | Heme-iron coordination | ER+ breast cancer |
Vorolanib (Phase III) | VEGFR2/PDGFRβ | Solubilizing linker with morpholine | Antiangiogenic in solid tumors |
Bemcentinib (2020) | AXL kinase | Core scaffold for ATP-competitive inhibition | NSCLC, AML |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1